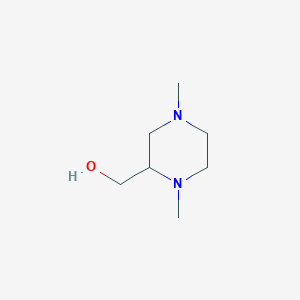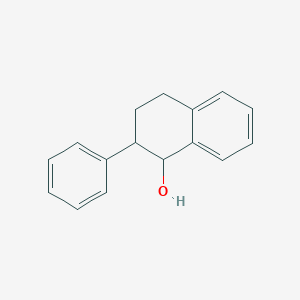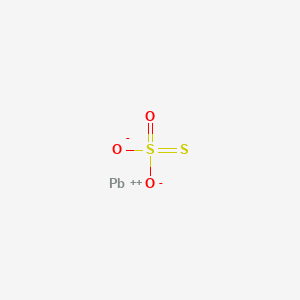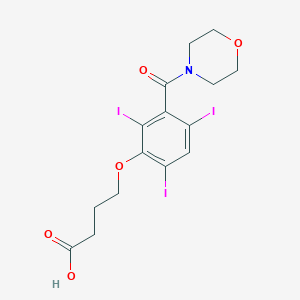
Trichloro(pentamethylcyclopentadienyl)titanium(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro(pentamethylcyclopentadienyl)titanium(IV): is an organometallic compound with the chemical formula C10H15Cl3Ti . It is a red crystalline solid that is highly insoluble in water and thermally stable. This compound is commonly used as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
作用机制
Target of Action
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Trichloro(pentamethylcyclopentadienyl)titanium(IV) facilitates chemical reactions by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary bonds that allow the reactants to come together and react more easily .
Biochemical Pathways
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is involved in various organic synthesis reactions, including alkene polymerization , alkene cyclization , and alkene insertion reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency .
Pharmacokinetics
It’s important to note that this compound is sensitive to moisture and reacts with water, producing toxic hydrogen chloride gas .
Result of Action
The primary result of Trichloro(pentamethylcyclopentadienyl)titanium(IV)'s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed at a faster rate or under milder conditions than would be possible without its presence .
Action Environment
The efficacy and stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be influenced by environmental factors. For instance, it should be stored and handled away from air and moisture, as it reacts with water to produce toxic hydrogen chloride gas . Proper protective equipment, including chemical-resistant gloves and eye protection, should be used when handling this compound .
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be synthesized by reacting pentamethylcyclopentadienyl sodium with titanium tetrachloride. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of trichloro(pentamethylcyclopentadienyl)titanium(IV) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in bulk for use as a catalyst in various industrial applications .
化学反应分析
Types of Reactions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.
Oxidation-Reduction Reactions: The titanium center can undergo redox reactions, changing its oxidation state.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in an inert atmosphere.
Oxidation-Reduction Reactions: Reagents such as hydrogen or oxygen can be used under controlled conditions.
Polymerization Reactions: Olefins are polymerized in the presence of trichloro(pentamethylcyclopentadienyl)titanium(IV) under specific temperature and pressure conditions
Major Products:
Substitution Reactions: The major products are substituted trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include various titanium complexes.
Polymerization Reactions: The major products are polymers such as polyethylene or polypropylene
科学研究应用
Chemistry: Trichloro(pentamethylcyclopentadienyl)titanium(IV) is widely used as a catalyst in organic synthesis, particularly in the polymerization of olefins and the synthesis of complex organic molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is used as a catalyst in the production of polymers, coatings, and other materials. Its stability and reactivity make it valuable in various manufacturing processes .
相似化合物的比较
- Cyclopentadienyltitanium(IV) trichloride
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Pentamethylcyclopentadienylzirconium(IV) trichloride
Uniqueness: Trichloro(pentamethylcyclopentadienyl)titanium(IV) is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides enhanced stability and reactivity compared to its non-methylated counterparts. This makes it particularly effective as a catalyst in various chemical reactions .
属性
CAS 编号 |
12129-06-5 |
|---|---|
分子式 |
C10H20Cl3Ti |
分子量 |
294.5 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium |
InChI |
InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3 |
InChI 键 |
OWKYSKHJGRHJCM-UHFFFAOYSA-K |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |
规范 SMILES |
CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















